1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of multiple functional groups, including a chloro group, a fluoromethoxy group, and a propanone moiety. Its molecular formula is , and it has a molecular weight of approximately 216.64 g/mol. This compound is notable for its unique structural features, which may contribute to its chemical reactivity and potential applications in various fields, including medicinal chemistry and material science. The compound is classified as an aromatic ketone due to the presence of a carbonyl group adjacent to an aromatic ring.
The synthesis of 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-chloro-6-(fluoromethoxy)phenyl magnesium bromide with 1-chloropropan-2-one. This reaction is usually conducted under controlled conditions in an inert atmosphere, often utilizing solvents such as tetrahydrofuran (THF) to facilitate the reaction.
The molecular structure of 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one features a phenyl ring substituted with chloro and fluoromethoxy groups, along with a propanone functional group. The presence of these substituents influences both the physical properties and reactivity of the compound.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 216.64 g/mol |
IUPAC Name | 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one |
InChI Key | GQDWWJKRPXNPTH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(C1=C(C=CC=C1Cl)OCF) |
1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
The specific conditions for these reactions can vary widely based on the desired outcome, with factors such as solvent choice and temperature playing critical roles in achieving high yields.
The mechanism of action for 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one involves its interaction with biological macromolecules. The chloro and fluoro groups enhance lipophilicity, potentially increasing binding affinities to specific enzyme targets or cellular pathways. Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be elucidated.
The physical properties of 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one include:
The chemical properties include:
1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:
This compound's unique combination of functional groups allows for versatile modifications, making it valuable in various research and industrial contexts.
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: